3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been a subject of study to understand their potential applications. For example, novel heterocyclic compounds derived from different chemical reactions have been investigated for their potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibition capabilities (Abu‐Hashem et al., 2020). These studies involve the synthesis of complex molecules through various chemical reactions, highlighting the potential for creating new compounds with significant biological activities.
Biological Activities and Potential Therapeutic Applications
Research into compounds with similar structures has focused on their biological activities, particularly their antimicrobial, anti-inflammatory, and analgesic properties. For instance, compounds synthesized from benzothiazoles have shown variable and modest antimicrobial activity against different strains of bacteria and fungi, indicating the potential for the development of new therapeutic agents (Patel et al., 2011). Such research underscores the importance of chemical synthesis in discovering new drugs and therapeutic agents.
Anticancer Activity
The anticancer activities of synthesized compounds bearing similar structural motifs have been evaluated, with some showing promising results against various cancer cell lines. The design and synthesis of molecules incorporating elements such as thiazole and oxadiazole have led to compounds with moderate to excellent anticancer activity, suggesting the potential for these structures in developing new anticancer therapies (Ravinaik et al., 2021).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-31-19-11-6-12-20-23(19)27-25(34-20)29(14-16-8-7-13-32-16)24(30)21-15(2)33-28-22(21)17-9-4-5-10-18(17)26/h4-6,9-12,16H,3,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDQRCYXRBMZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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